Functional Group Distinction: Hemiaminal vs. Ketone
The target compound's defining feature is its hemiaminal (N-C-O) structure, which contrasts sharply with the more common amide-like N-tosyl pyrrolidinone (1-Tosylpyrrolidin-2-one, CAS 10019-95-1). While no direct head-to-head reaction data is publicly available for this specific pair, the chemical classes dictate their utility. The hemiaminal is a versatile intermediate that can undergo ring-opening and act as a precursor to reactive iminium ions [1]. In contrast, the ketone analog is a stable, crystalline solid (mp 144-145 °C) , highlighting a fundamental difference in physical state and stability. This distinction is a primary factor for procurement decisions based on required downstream chemistry.
| Evidence Dimension | Functional Group & Physical State |
|---|---|
| Target Compound Data | Hemiaminal (N-C-O); Physical state not widely reported, typically an oil or low-melting solid. |
| Comparator Or Baseline | 1-Tosylpyrrolidin-2-one (CAS 10019-95-1): Amide/Lactam (N-C=O) |
| Quantified Difference | Comparator is a crystalline solid with a reported melting point of 144-145 °C . |
| Conditions | Comparison of functional group and reported physical property data. |
Why This Matters
This directly impacts handling, storage, and reactivity; the target compound is chosen for its hemiaminal chemistry, while the ketone is a more robust, easily handled solid often used in different contexts.
- [1] Kokotos, C. G.; Aggarwal, V. K. Hemiaminals as substrates for sulfur ylides: direct asymmetric syntheses of functionalised pyrrolidines and piperidines. Chem. Commun. 2006, (20), 2156-2158. View Source
